2,6-dimethyl-4H-pyran-4-ol
CAS No.:
Cat. No.: VC16484163
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10O2 |
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Molecular Weight | 126.15 g/mol |
IUPAC Name | 2,6-dimethyl-4H-pyran-4-ol |
Standard InChI | InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3-4,7-8H,1-2H3 |
Standard InChI Key | ZBJVEMPSCIASKO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(C=C(O1)C)O |
Introduction
Structural and Nomenclature Considerations
Core Framework and Functional Group Differentiation
The compound 2,6-dimethyl-4H-pyran-4-ol belongs to the pyran family, characterized by a six-membered oxygen-containing heterocycle. The numbering convention assigns positions 2 and 6 to methyl substituents, with a hydroxyl group at position 4 (Figure 1). This distinguishes it from the widely studied 2,6-dimethyl-4H-pyran-4-one (γ-pyrone derivative), where the 4-position is a ketone rather than a hydroxyl group .
Table 1: Key Structural Differences Between Analogous Pyran Derivatives
The absence of a CAS registry number for the hydroxyl variant suggests it remains undercharacterized compared to its ketone counterpart, which has well-documented physical properties and applications .
Synthetic Pathways and Reactivity
Challenges in Hydroxyl Derivative Synthesis
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Cyclization of Diketones: The Knorr pyrone synthesis, involving cyclization of 1,5-diketones, produces 4-pyranones . Introducing hydroxyl functionality would require post-synthetic reduction or hydroxylation, which may destabilize the aromatic system.
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Enol Ether Hydrolysis: Derivatives like 2-(2,6-dimethylpyran-4-ylidene)propanedinitrile (CAS 28286-88-6) demonstrate reactivity at the 4-position . Hydrolysis of such intermediates could theoretically yield hydroxylated products, but experimental validation is lacking.
Physicochemical Properties (Extrapolated)
Comparative Physical Properties
Using 2,6-dimethyl-4H-pyran-4-one as a benchmark :
Table 2: Experimental vs. Predicted Properties
The hydroxyl group’s polarity likely enhances water solubility compared to the ketone derivative but reduces thermal stability due to potential dehydration reactions.
Critical Research Gaps
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Synthetic Methodology: No peer-reviewed procedures yield 2,6-dimethyl-4H-pyran-4-ol; development of selective hydroxylation strategies is essential.
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Spectroscopic Characterization: IR, NMR, and mass spectral data are needed to confirm structure and purity.
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Stability Studies: Evaluation of shelf life under varying pH and temperature conditions.
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